

A Comprehensive Technical Guide to (3E,5E)-Octadien-2-one-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3E,5E)-Octadien-2-one-13C2

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Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (3E,5E)-Octadien-2-one and its 13C2 isotopologue. It includes a compilation of available quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical concepts. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who are interested in the use of (3E,5E)-Octadien-2-one and its labeled variants.

Introduction

(3E,5E)-Octadien-2-one is a naturally occurring conjugated dienone found in various plants and is also used as a flavoring agent.[1] Its structure, featuring a conjugated system of double bonds and a ketone functional group, makes it a subject of interest for chemical synthesis and as a potential biomarker. The isotopically labeled version, (3E,5E)-Octadien-2-one-13C2, is a valuable tool in metabolic studies, tracer experiments, and as an internal standard for quantitative analysis by mass spectrometry. This guide will delve into the core chemical properties, synthesis, and analysis of this compound and its 13C2 isotopologue.

Chemical and Physical Properties



A summary of the known physical and chemical properties of (3E,5E)-Octadien-2-one is presented below. Data for the 13C2 isotopologue is limited, but its properties are expected to be very similar to the unlabeled compound, with the exception of its molecular weight.

Table 1: Physical and Chemical Properties of (3E,5E)-

Octadien-2-one

Property	Value	Source
Molecular Formula	C8H12O	[2]
Molecular Weight	124.18 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, green, grassy	[4]
Boiling Point	185.00 to 186.00 °C @ 760.00 mm Hg (estimated)	[4]
220.00 °C @ 760.00 mm Hg	[4]	
Specific Gravity	0.880 to 0.890 @ 25.00 °C	[4]
Refractive Index	1.50800 to 1.51600 @ 20.00 °C	[4]
Vapor Pressure	0.437 mmHg @ 25.00 °C (estimated)	[4]
Flash Point	146.00 °F (63.33 °C) (Tag Closed Cup)	[4]
Solubility	Soluble in alcohol; water (1624 mg/L @ 25 °C, estimated)	[4]
logP (o/w)	1.770 (estimated)	[4]
CAS Number	30086-02-3	[2]

Table 2: Properties of (3E,5E)-Octadien-2-one-13C2



Property	Value	Source
Molecular Formula	C6 ¹³ C2H12O	
Molecular Weight	126.17 g/mol	_

Experimental Protocols Synthesis of (3E,5E)-Octadien-2-one via Aldol Condensation

A common and effective method for the synthesis of (3E,5E)-Octadien-2-one is the base-catalyzed Aldol condensation of acetone with crotonaldehyde.[1][5][6]

Materials:

- Acetone
- Crotonaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- · Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Stirring apparatus
- Addition funnel
- · Ice bath
- Separatory funnel



Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium hydroxide in ethanol with cooling in an ice bath.
- Addition of Reactants: A mixture of acetone and crotonaldehyde is slowly added to the cooled ethanolic NaOH solution via the addition funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.
- Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the completion of the condensation reaction.
- Work-up: The reaction mixture is then neutralized with a dilute acid (e.g., hydrochloric acid).
 The resulting solution is transferred to a separatory funnel and extracted with diethyl ether.
- Purification: The combined organic layers are washed with water and then with brine. The
 organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
 removed under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be further purified by vacuum distillation to yield pure (3E,5E)-Octadien-2-one.

Synthesis of (3E,5E)-Octadien-2-one-13C2

The synthesis of the 13C2 isotopologue follows the same Aldol condensation protocol as the unlabeled compound, with the substitution of standard acetone with acetone-1,3-13C2 or acetone-2-13C, depending on the desired labeling pattern.

Materials:

- Acetone-1,3-13C2 or Acetone-2-13C
- Crotonaldehyde
- All other reagents and equipment as listed in section 3.1.



Procedure:

The procedure is identical to the one described in section 3.1, with the 13C-labeled acetone being used in place of unlabeled acetone. The stoichiometry and reaction conditions remain the same.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of (3E,5E)-Octadien-2-one.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL (splitless injection).

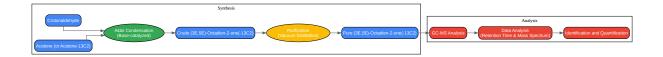
MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.



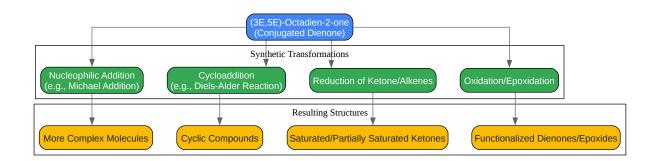
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with library data (e.g., NIST Mass Spectral Library) for identification. For the 13C2 labeled compound, the molecular ion peak and fragment ions will be shifted by +2 m/z units compared to the unlabeled compound.

Visualizations



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Caption: Workflow for the synthesis and analysis of (3E,5E)-Octadien-2-one-13C2.



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Caption: General synthetic utility of conjugated dienones like (3E,5E)-Octadien-2-one.

Conclusion

(3E,5E)-Octadien-2-one is a compound with relevance in both natural products chemistry and the flavor industry. The availability of its 13C2 labeled isotopologue provides a powerful tool for advanced analytical and metabolic research. This guide has summarized the key chemical and physical properties of this compound and provided detailed protocols for its synthesis and analysis. The provided visualizations offer a clear overview of the synthetic workflow and the broader chemical context of this class of molecules. It is hoped that this technical guide will be a valuable resource for scientists and researchers in their endeavors.

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